molecular formula C16H16BrNO5 B2666934 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798542-31-0

4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2666934
CAS No.: 1798542-31-0
M. Wt: 382.21
InChI Key: IZTAIRSYVMRAKG-UHFFFAOYSA-N
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Description

4-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one ( 1798542-31-0) is a chemical compound offered for research and development purposes. This compound features a complex molecular structure with a molecular formula of C16H16BrNO5 and a molecular weight of 382.21 g/mol . Its structure integrates piperidine, furan, and pyran-2-one moieties, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key building block for constructing more complex molecules. While specific biological applications and mechanism of action for this exact compound are not detailed in the available literature, its structural framework is similar to other derivatives investigated in scientific research . It is available with a documented purity of 90% and above . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5/c1-10-8-12(9-15(19)21-10)22-11-4-6-18(7-5-11)16(20)13-2-3-14(17)23-13/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTAIRSYVMRAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromofuran intermediate.

    Coupling with Pyranone Core: The final step involves coupling the piperidine-bromofuran intermediate with a pyranone derivative under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromofuran moiety, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural features make it a candidate for developing new anticancer agents.

Biochemical Probes

Due to its unique structure, the compound can serve as a biochemical probe in various biological assays. It is believed to interact with specific molecular targets, modulating their activity which could be beneficial in studying cellular mechanisms related to disease.

Material Science

The compound's electronic properties make it suitable for applications in material science , particularly in the development of new materials with specific electronic or optical characteristics.

The following table summarizes key findings related to the biological activity of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one:

Activity Description Source
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro
AnticancerInduces apoptosis in cancer cell lines
Biochemical probingBinds to specific enzymes, modulating their activity

Anti-Cancer Activity

A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, indicating that modifications to the piperidine structure could enhance anticancer efficacy. For instance, derivatives exhibiting significant apoptosis were noted when tested against FaDu hypopharyngeal tumor cells .

Anti-inflammatory Effects

Research on related compounds showed significant reductions in pro-inflammatory cytokines when tested in animal models. This supports the potential use of this compound in treating inflammatory disorders.

Analgesic Properties

In vivo studies demonstrated that certain structural analogs exhibited analgesic effects comparable to established pain relievers, indicating a promising avenue for further development .

Mechanism of Action

The mechanism of action of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The bromofuran moiety may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The pyranone core may play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its bromofuran-piperidine-pyranone architecture. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents Molecular Formula Molecular Weight Key Findings
Target Compound 5-Bromofuran-2-carbonyl, 6-methyl-2H-pyran-2-one C16H15BrNO6 412.21 g/mol Hypothesized enhanced electrophilicity due to bromofuran; potential for π-π stacking via pyranone .
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one () 5-Bromothiophen-2-sulfonyl C15H16BrNO5S2 434.33 g/mol Sulfonyl group increases polarity and hydrogen-bonding capacity compared to carbonyl analogs; reduced lipophilicity (logP ~1.8) .
4-{[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one () Benzothiazole-2-carbonyl C19H18N2O4S 370.42 g/mol Benzothiazole enhances aromatic stacking; moderate cytotoxicity (IC50 ~15 µM in cancer cell lines) .
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide () Trifluoromethylbenzamide, ethylthioureido C23H25F3N3O2S 488.53 g/mol High yield (64.2%); strong hydrogen-bond donor capacity due to thiourea .
1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea () Fluoro-trifluoromethylbenzoyl, urea C23H22F4N3O3 488.44 g/mol Moderate yield (35.2%); enhanced metabolic stability due to fluorine substitutions .

Key Observations

Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

Synthetic Accessibility :

  • Compounds with thioureido or urea linkers () are synthesized in moderate yields (35–65%), suggesting challenges in piperidine functionalization under standard conditions .
  • The target compound’s 5-bromofuran-2-carbonyl group may require specialized coupling reagents (e.g., EDCI/HOBt) for efficient amidation .

Biological Relevance: Benzothiazole analogs () demonstrate cytotoxic activity, implying that the target compound’s pyranone core could be optimized for anticancer applications .

Biological Activity

The compound 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C16H16BrN2O3C_{16}H_{16}BrN_{2}O_{3} with a molecular weight of approximately 376.20 g/mol. The structure consists of a pyran ring substituted with a piperidine moiety and a bromofuran group.

Synthetic Routes

The synthesis typically involves multiple steps, including:

  • Formation of the piperidine ring through reactions involving amines and carbonyl compounds.
  • Bromination of furan to introduce the bromine atom.
  • Cyclization reactions to form the pyran structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a study demonstrated that compounds with similar structural motifs inhibited the TGF-β receptor I (ALK5), which plays a critical role in tumor progression and fibrosis. The compound showed IC50 values in the low nanomolar range, indicating potent inhibitory effects on cancer cell lines .

The proposed mechanism involves:

  • Inhibition of specific kinases , particularly ALK5, which is involved in signaling pathways that promote tumor growth.
  • Modulation of apoptotic pathways , leading to increased apoptosis in cancer cells.

Case Studies

Several studies have reported on the biological evaluation of this compound:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis at concentrations as low as 50 nM .
  • In Vivo Studies :
    • In animal models, oral administration of the compound resulted in significant tumor growth inhibition without noticeable toxicity, suggesting a favorable therapeutic index .

Comparative Biological Data

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundALK5 Inhibition25
Similar DerivativeALK5 Inhibition74.6
Control CompoundALK5 Inhibition>1000

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : Key steps include coupling the bromofuran-carbonyl piperidine moiety to the pyranone core under basic conditions. A typical protocol involves:
  • Using dichloromethane (DCM) as a solvent and sodium hydroxide (NaOH) to deprotonate reactive intermediates .
  • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity (>99%) via HPLC or LC-MS .
  • Example yields range from 50–65% under optimized conditions, as seen in analogous piperidine-pyranone syntheses .

Q. Table 1: Synthesis Optimization Parameters

ParameterCondition/ValueReference
SolventDichloromethane (DCM)
BaseNaOH
Reaction Temperature25–30°C (room temperature)
Purification MethodColumn chromatography
Yield Range50–65%

Q. How can researchers analytically characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton/carbon environments (e.g., piperidine O-linkage at δ 3.5–4.5 ppm, pyranone carbonyl at δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ or [M–H]^- ions) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtainable, as demonstrated for structurally related pyranones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Methodological Answer :
  • Modify Substituents : Replace the 5-bromofuran group with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess impact on bioactivity .
  • Assay Design : Test derivatives in target-specific assays (e.g., kinase inhibition, cytotoxicity) using cell lines like MDA-MB-231 (breast cancer) or HEK293 (transfected with target receptors) .
  • Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets, such as enzymes with conserved piperidine-binding pockets .

Q. What strategies resolve contradictory data in biological assays involving this compound?

  • Methodological Answer : Contradictions (e.g., variable cytotoxicity in replicate studies) may arise from:
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
  • Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate readouts (e.g., SRB assay vs. MTT) .
  • Batch Variability : Compare multiple synthesis batches using LC-MS to rule out impurities .

Q. Table 2: Troubleshooting Biological Assay Discrepancies

IssueSolutionReference
Low ReproducibilityStandardize cell passage number
Inconsistent IC50 ValuesPre-treat compound to ensure solubility
Off-Target EffectsUse siRNA knockdown of non-targets

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
  • Metabolic Sites : Cytochrome P450-mediated oxidation of the furan or piperidine moieties .
  • Toxicity Flags : Screen for mutagenicity (Ames test predictions) or hepatotoxicity .
  • In Silico Metabolism : Simulate phase I/II metabolism with software like GLORY or MetaPrint2D to identify potential toxic metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.